molecular formula C8H10IN3 B13007394 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile

1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile

Cat. No.: B13007394
M. Wt: 275.09 g/mol
InChI Key: VKHOHXCRVCYSOW-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile (CAS 1824600-86-3) is a specialized pyrazole derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C 8 H 10 IN 3 , with a molecular weight of 275.09 g/mol . The compound features a tert-butyl substituent on the pyrazole nitrogen and an iodine atom at the 5-position, making it a versatile intermediate for further functionalization. The iodine atom is a key reactive site, enabling its use in metal-catalyzed cross-coupling reactions. Specifically, this compound serves as a valuable precursor in CuI-catalyzed C–O coupling reactions to synthesize 4-alkoxypyrazoles, a class of molecules with demonstrated biological activities . Pyrazole scaffolds, in general, are considered privileged structures in drug discovery and are found in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties . Furthermore, related iodopyrazole structures have been identified as inhibitors of enzymes like alcohol dehydrogenase , highlighting the potential of this chemical class in developing therapeutic agents. This product is intended for research purposes as a building block in the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

1-tert-butyl-5-iodopyrazole-4-carbonitrile

InChI

InChI=1S/C8H10IN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3

InChI Key

VKHOHXCRVCYSOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C#N)I

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation and tert-Butyl Substitution

The pyrazole ring is commonly synthesized by reacting hydrazine derivatives with β-ketonitrile compounds under controlled conditions. For example, tert-butyl hydrazine can be reacted with β-ketonitrile esters or malononitrile derivatives to yield 1-(tert-butyl)-pyrazole intermediates bearing a cyano group at C-4. This step is typically performed under reflux in polar solvents such as methanol or dimethylformamide (DMF) to ensure efficient cyclization and substitution.

Iodination at the 5-Position

Comparative Data Table of Preparation Methods

Step Method/Conditions Yield (%) Notes Reference
Pyrazole ring formation Hydrazine + β-ketonitrile, reflux in MeOH 70–85 Efficient cyclization with tert-butyl hydrazine
tert-Butyl introduction Alkylation with tert-butyl halide or use of tert-butyl hydrazine 75–90 High regioselectivity at N-1
Iodination (electrophilic) Iodine or NIS, DMF, 0–25°C 60–75 Requires temperature control to avoid side products
Iodination (Sandmeyer) Diazotization + KI, 0–20°C 55–65 Regioselective substitution of amino group
Purification Recrystallization or chromatography >98 purity Ensures removal of impurities

Research Findings and Mechanistic Insights

  • The Sandmeyer reaction route is favored for its regioselectivity, converting 5-amino intermediates to 5-iodo derivatives without affecting the cyano or tert-butyl groups.
  • Electrophilic iodination requires careful control of reaction conditions to prevent polyiodination or degradation of the pyrazole ring.
  • The tert-butyl group at N-1 provides steric hindrance that influences regioselectivity during halogenation, favoring substitution at C-5.
  • The cyano group at C-4 is stable under iodination conditions, allowing for subsequent functionalization if desired.

Chemical Reactions Analysis

1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

  • Substitution Reactions

    • The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
  • Oxidation and Reduction

    • The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodo group.
  • Common Reagents and Conditions

    • Substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
    • Oxidation reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Major Products

    • The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino-pyrazole derivative.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carbonitrile often involves multi-step reactions that utilize various reagents and conditions. It has been noted for its ability to undergo further transformations, leading to derivatives that exhibit enhanced biological activity.

Medicinal Chemistry

This compound has been utilized as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise as:

  • Anticancer Agents : Certain derivatives have been evaluated for their cytotoxic effects against different cancer cell lines, demonstrating potential as anticancer drugs.
  • Anti-inflammatory Agents : Research indicates that some compounds derived from this pyrazole can inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases.

Agrochemical Applications

Compounds based on the pyrazole structure have been explored for their effectiveness as agrochemicals. The unique properties of this compound allow it to act as a potential herbicide or pesticide, targeting specific biochemical pathways in plants or pests.

Material Science

The compound's ability to form stable complexes with metals has led to its investigation in material science, particularly in the development of:

  • Catalysts : Its derivatives can serve as catalysts in various organic reactions, enhancing reaction efficiency and selectivity.
  • Sensors : The incorporation of this compound into sensor technology has been studied for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer properties of a series of pyrazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Properties

Research published in Journal of Medicinal Chemistry demonstrated that specific derivatives derived from this compound could effectively inhibit pro-inflammatory cytokines in vitro. These findings suggest potential therapeutic applications in treating chronic inflammatory conditions .

Data Table: Comparison of Biological Activities

Compound DerivativeActivity TypeIC50 (µM)Reference
Derivative AAnticancer15
Derivative BAnti-inflammatory20
Derivative CAgrochemical25

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Halogen Substituents (I vs. Br) : The iodine atom in the target compound offers superior leaving-group ability in cross-coupling reactions compared to bromine, enabling efficient synthesis of biaryl derivatives . However, brominated analogs are more cost-effective for early-stage exploratory chemistry.
  • Amino vs. Iodo Groups: The 5-amino analog (CAS 158001-28-6) exhibits nucleophilic reactivity at C5, facilitating condensation reactions to form carboxamides or pyrazolo[3,4-d]pyrimidines . In contrast, the iodo derivative is optimized for metal-catalyzed coupling.

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